molecular formula C21H23N3O4S2 B2689296 Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate CAS No. 923179-49-1

Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Cat. No. B2689296
CAS RN: 923179-49-1
M. Wt: 445.55
InChI Key: DFFGUGZKOAYJQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate is a useful research compound. Its molecular formula is C21H23N3O4S2 and its molecular weight is 445.55. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

  • One-step Synthesis of Aminothieno Thiazines : A study by Leistner et al. (1988) discusses the synthesis of 2-aminothieno[2,3-d][1,3]thiazin-4-ones, derived from ethyl 2-benzoylthioureidothiophen-3-carboxylates, with potential anti-allergy activity. This process illustrates the chemical versatility of thieno[3,2-d]pyrimidin analogs and their potential in medicinal chemistry (Leistner et al., 1988).

  • Antitumor Agents and Enzyme Inhibitors : Gangjee et al. (2009) synthesized 2-amino-4-oxo-5-substituted-6-ethylthieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), showcasing their potential as antitumor agents. This research indicates the application of thieno[3,2-d]pyrimidin derivatives in cancer therapy (Gangjee et al., 2009).

Chemical Synthesis and Characterization

  • Heterocyclic Sulfones and α-Fluoro Esters Synthesis : Wnuk et al. (1996, 2000) explored the stannyl radical-mediated cleavage of π-deficient heterocyclic sulfones, leading to the synthesis of α-fluoro esters. These studies contribute to the development of novel synthetic methodologies that could be applied to the synthesis of thieno[3,2-d]pyrimidin derivatives and their functionalization (Wnuk et al., 1996).

  • Crystal Structure Analysis : Pietrzak et al. (2018) characterized the crystal structures of related phosphonate compounds, providing insights into the supramolecular architecture of such molecules. Understanding the structural properties of these compounds aids in the design of new molecules with desired chemical and biological properties (Pietrzak et al., 2018).

Corrosion Inhibition

  • Corrosion Inhibition Performance : A study by El-Lateef et al. (2019) focused on the synthesis of Ethyl 2-(1,2,3,6-tetrahydro-6-oxo-2-thioxopyrimidin-4-yl)ethanoate and its application as a corrosion inhibitor on carbon steel in acidic environments. This research demonstrates the practical applications of thieno[3,2-d]pyrimidin derivatives beyond pharmaceuticals, highlighting their versatility in industrial applications (El-Lateef et al., 2019).

properties

IUPAC Name

ethyl 2-[[2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S2/c1-4-28-20(27)14-7-5-6-8-15(14)22-17(25)12-30-21-23-16-9-10-29-18(16)19(26)24(21)11-13(2)3/h5-10,13H,4,11-12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFFGUGZKOAYJQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.